molecular formula C9H11N3O3 B1280225 2-Morpholinopyrimidine-4-carboxylic acid CAS No. 250726-42-2

2-Morpholinopyrimidine-4-carboxylic acid

Cat. No.: B1280225
CAS No.: 250726-42-2
M. Wt: 209.2 g/mol
InChI Key: DXRYBQPQDHMATF-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group at the 2-position and a carboxylic acid group at the 4-position

Mechanism of Action

Target of Action

It’s worth noting that morpholinopyrimidine derivatives are often used in suzuki–miyaura cross-coupling reactions , which suggests that they may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Morpholinopyrimidine-4-carboxylic acid may participate in the formation of carbon-carbon bonds . The compound could undergo oxidative addition with palladium, forming a new Pd-C bond. Then, a transmetalation process could occur, transferring an organic group from boron to palladium .

Biochemical Pathways

It’s known that oxocarboxylic acid metabolism pathway provides important precursors for alkaloid synthesis . Given that this compound is a carboxylic acid derivative, it might be involved in similar pathways.

Pharmacokinetics

The compound’s molecular weight of 2092 suggests that it could potentially be absorbed and distributed in the body

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant implications in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

2-Morpholinopyrimidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been observed to interact with certain proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, it can alter gene expression patterns, thereby affecting the production of proteins and other essential molecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound may act as a substrate or inhibitor for specific enzymes, thereby altering the flow of metabolites through the pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can also be influenced by its interactions with other biomolecules, affecting its accumulation and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrimidine with morpholine, followed by carboxylation at the 4-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of morpholine-substituted pyrimidines .

Scientific Research Applications

2-Morpholinopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methylpyridine-4-carboxylic acid
  • 4-Methylpyrrole-2-carboxylic acid
  • 2-Morpholinopyrimidine-5-carboxylic acid

Comparison: 2-Morpholinopyrimidine-4-carboxylic acid is unique due to the presence of both a morpholine group and a carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

2-morpholin-4-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRYBQPQDHMATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250726-42-2
Record name 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
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